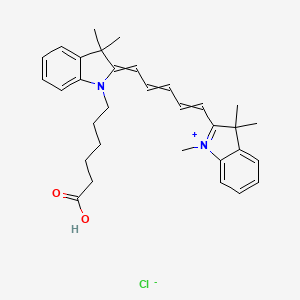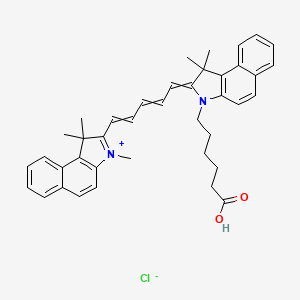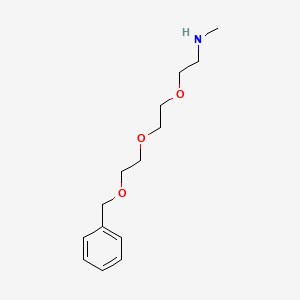![molecular formula C51H54N8O9 B11931078 [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amide bond formation, esterification, and cyclization. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of functional groups such as amides and esters allows for oxidation reactions, which can be catalyzed by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents such as alkyl halides or sulfonates.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .
Comparison with Similar Compounds
When compared to similar compounds, [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
N-[2-[(2S,5S,6R)-5-[(2-fluorophenyl)carbamoylamino]-6-(hydroxymethyl)oxan-2-yl]ethyl]cyclohexanecarboxamide: Known for its applications in medicinal chemistry.
1-{(2S,3R)-5-[(2S)-1-Hydroxy-2-propanyl]-3-methyl-2-[(methyl{[4-(1-naphthalenylamino)-oxomethyl]amino]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl}: Used in studies of enzyme inhibition and protein-ligand interactions.
This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in various scientific disciplines.
Properties
Molecular Formula |
C51H54N8O9 |
|---|---|
Molecular Weight |
923.0 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate |
InChI |
InChI=1S/C51H54N8O9/c1-31(2)45(57-42(60)16-5-4-8-28-58-43(61)23-24-44(58)62)49(64)56-40(15-10-26-54-50(52)65)48(63)55-34-19-17-32(18-20-34)30-68-51(66)59-41-22-21-35(67-3)29-39(41)38-25-27-53-46(47(38)59)37-14-9-12-33-11-6-7-13-36(33)37/h6-7,9,11-14,17-25,27,29,31,40,45H,4-5,8,10,15-16,26,28,30H2,1-3H3,(H,55,63)(H,56,64)(H,57,60)(H3,52,54,65)/t40-,45-/m0/s1 |
InChI Key |
FLUDZHRBKZINFV-FQDNZFBXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)OC)C4=C2C(=NC=C4)C5=CC=CC6=CC=CC=C65)NC(=O)CCCCCN7C(=O)C=CC7=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)OC)C4=C2C(=NC=C4)C5=CC=CC6=CC=CC=C65)NC(=O)CCCCCN7C(=O)C=CC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)



![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)

![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)



![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)

